

# Technical Guide: 2-Amino-5-bromoisonicotinonitrile

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## Compound of Interest

Compound Name: 2-Amino-5-bromoisonicotinonitrile

Cat. No.: B582082

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## Core Compound Details

This technical guide provides an in-depth overview of **2-Amino-5-bromoisonicotinonitrile**, a key building block in the development of novel therapeutics and other specialized chemical applications.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>
Molecular Weight	198.02 g/mol
CAS Number	944401-72-3
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO and DMF

## Experimental Protocols

### Synthesis of 2-Amino-5-bromoisonicotinonitrile

A common laboratory-scale synthesis of **2-Amino-5-bromoisonicotinonitrile** involves the bromination of 2-aminoisonicotinonitrile. The following protocol is a representative example.

## Materials:

- 2-aminoisonicotinonitrile
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Aqueous ammonia (0.1 M)
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

## Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-aminoisonicotinonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF). Cool the solution to  $-18^\circ\text{C}$  using an appropriate cooling bath.
- **Bromination:** Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. Maintain the temperature at  $-18^\circ\text{C}$  and stir the reaction mixture.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This is typically achieved within 1 hour.<sup>[1]</sup>
- **Work-up:** Once the reaction is complete, evaporate the DMF under reduced pressure. Dissolve the resulting residue in ethyl acetate.
- **Washing:** Wash the ethyl acetate solution with 0.1 M aqueous ammonia to remove any unreacted NBS and succinimide byproduct.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and then concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude **2-Amino-5-bromoisonicotinonitrile** by silica gel column chromatography to yield the final product.

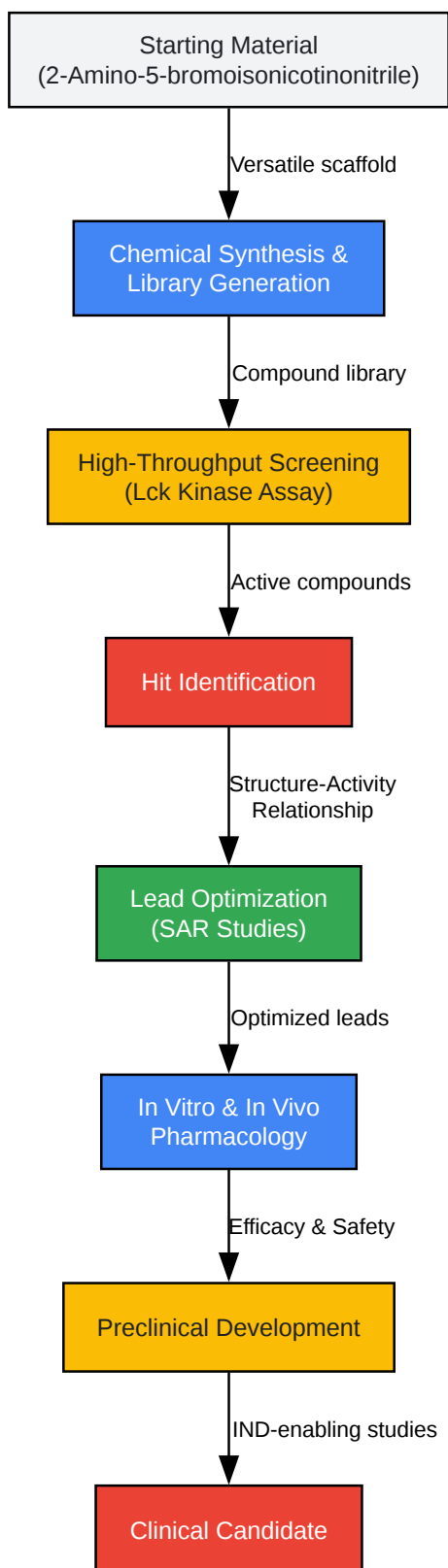
## Application in Drug Discovery: A Precursor to Lck Inhibitors

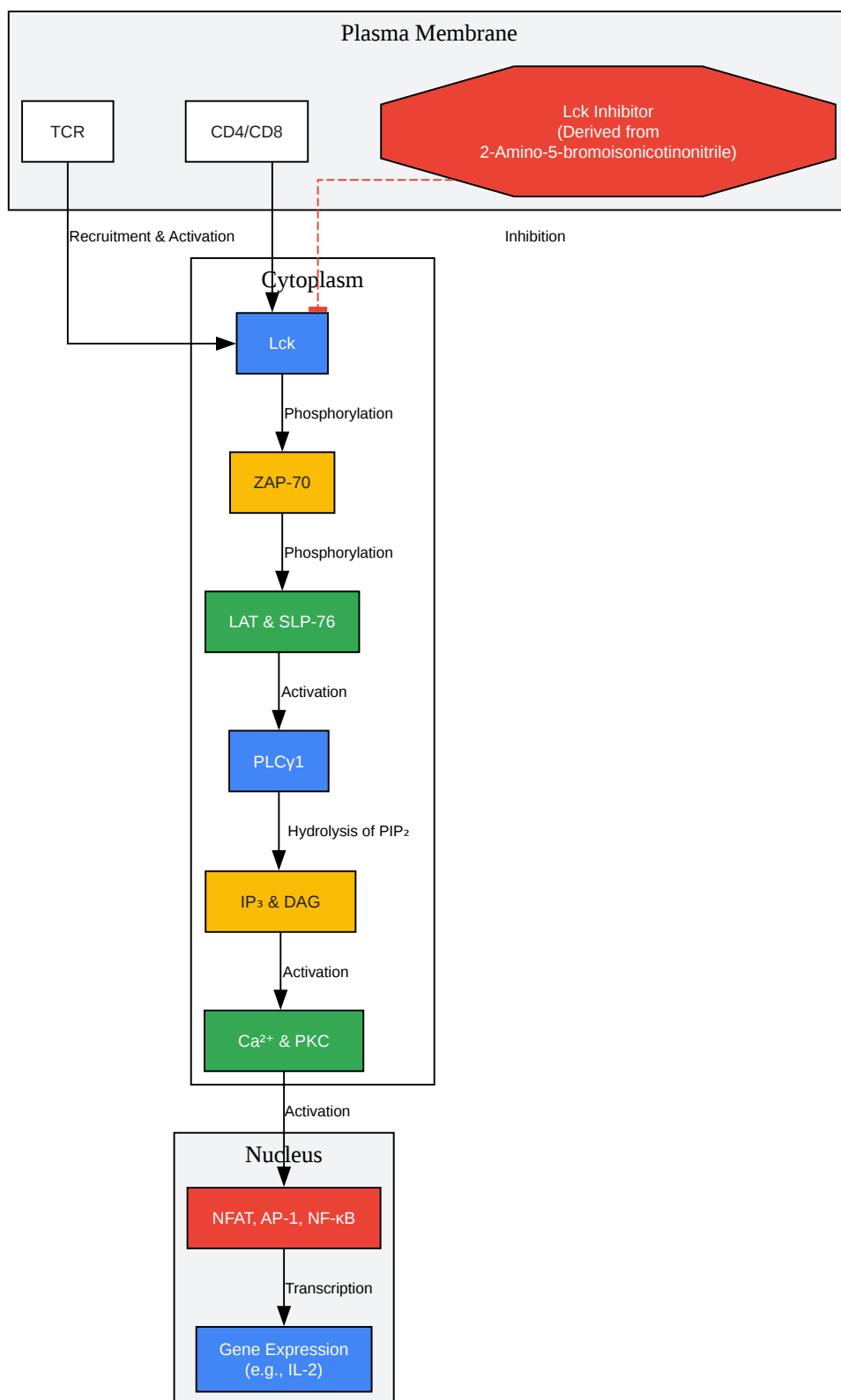
**2-Amino-5-bromoisonicotinonitrile** serves as a versatile starting material in medicinal chemistry. Its 2-aminopyridine core is a key pharmacophore for a variety of kinase inhibitors. One notable application is in the synthesis of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck).

Lck is a non-receptor tyrosine kinase of the Src family that plays a critical role in T-cell receptor (TCR) signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers, making it an attractive therapeutic target. Small molecule inhibitors of Lck can modulate T-cell activation and are being explored for the treatment of these conditions. The 2-aminopyridine moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases like Lck.

## Logical Workflow for Lck Inhibitor Discovery

The following diagram illustrates a typical workflow from a starting material like **2-Amino-5-bromoisonicotinonitrile** to the identification of a clinical candidate targeting Lck.





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## References

- 1. rsc.org [rsc.org]
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